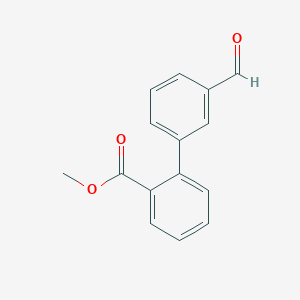

Methyl 2-(3-formylphenyl)benzoate

Description

Contextualization within the Field of Substituted Aromatic Esters and Aldehydes

Methyl 2-(3-formylphenyl)benzoate belongs to the class of substituted aromatic compounds, which are derivatives of aromatic hydrocarbons like benzene (B151609). wikipedia.org Specifically, it incorporates two key functional groups: an aromatic ester and an aromatic aldehyde.

Aromatic Esters: These compounds contain an ester group (–COOR) directly attached to an aromatic ring. The methyl benzoate (B1203000) moiety in the target molecule is an example. Esters are known for their role in the synthesis of a wide array of organic molecules and are often found in nature, contributing to the fragrances of fruits and flowers. study.com Aromatic esters are cost-effective and versatile scaffolds used in various chemical transformations. acs.org

Aromatic Aldehydes: These feature an aldehyde group (–CHO) bonded to an aromatic ring. The formylphenyl part of the molecule represents this. Aromatic aldehydes are crucial building blocks in organic synthesis, participating in numerous reactions to form more complex molecules. wisdomlib.orgresearchgate.net They are widely used in the food and fragrance industries. study.com

The presence of both an ester and an aldehyde group on the same aromatic framework defines this compound as a bifunctional compound. The reactivity of each group can be selectively addressed, allowing for a stepwise and controlled construction of complex molecular architectures.

Historical Perspective and Evolution of Related Bifunctional Aromatic Systems

The study of aromatic compounds dates back to the 19th century with the discovery and structural elucidation of benzene. britannica.comwikipedia.org Initially, "aromatic" referred to compounds with pleasant odors, but the term now describes a specific class of cyclic compounds with unique stability, a property known as aromaticity. wikipedia.org

The development of synthetic methodologies in the 20th century allowed chemists to create increasingly complex molecules with multiple functional groups. Bifunctional molecules, containing two reactive centers, became essential tools in polymer chemistry and the synthesis of pharmaceuticals and other fine chemicals. The ability to have two different functional groups on a single molecule allows for orthogonal chemical modifications, where one group can be reacted while the other remains unchanged.

Early work on bifunctional aromatic systems often focused on simpler molecules with functional groups like hydroxyl, carboxyl, or amino groups. The synthesis and study of more complex bifunctional molecules like this compound are a result of the continuous evolution of synthetic organic chemistry, including the development of powerful cross-coupling reactions that enable the construction of substituted biaryl systems.

Rationale for Research Focus on this compound as a Key Chemical Entity

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the study of its isomers and related compounds. For instance, methyl 2-formylbenzoate is recognized as a bioactive precursor in the synthesis of compounds with a variety of pharmacological activities, including antifungal, antihypertensive, and anticancer properties. researchgate.netunimas.my It serves as a versatile substrate for creating complex, biologically active scaffolds. researchgate.netunimas.my

The bifunctional nature of this compound makes it a highly valuable intermediate in multi-step organic synthesis. The aldehyde group can undergo a wide range of transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, and aldol reactions). The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. This dual reactivity allows for the synthesis of a diverse array of complex molecules, including potential drug candidates and materials with novel properties.

Overview of Current Research Trajectories and Future Opportunities for Aryl Ester-Aldehyde Scaffolds

Current research involving aryl ester-aldehyde scaffolds is focused on leveraging their synthetic versatility. These compounds are seen as valuable building blocks for the construction of complex heterocyclic systems and other molecular frameworks of medicinal and material importance. researchgate.net

Future opportunities for these bifunctional aromatic compounds are expanding, driven by advancements in catalysis and sustainable chemistry. The development of greener and more efficient synthetic methods is a key area of focus. nih.gov The unique electronic and steric properties of molecules like this compound can be exploited in the design of new ligands for catalysis, novel organic materials with specific optical or electronic properties, and as key intermediates in the total synthesis of complex natural products. As our ability to precisely control chemical reactions improves, the potential applications for intricately functionalized aromatic compounds will undoubtedly continue to grow.

Detailed Research Findings

While specific experimental data for this compound is limited, data for its isomers and related compounds provide valuable insights into its expected properties.

Table 1: Physicochemical Properties of Related Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| Methyl 2-(2-formylphenyl)benzoate | 16231-67-7 | C15H12O3 | 240.25 | 50-51 chemicalbook.com |

| Methyl 4-(3-formylphenyl)benzoate | 221021-36-9 | C15H12O3 | 240.25 | 97-101 sigmaaldrich.com |

Table 2: Representative Spectroscopic Data for a Substituted Methyl Benzoate

Spectroscopic data is crucial for the identification and characterization of organic compounds. Below is a representative ¹H NMR spectrum for the parent compound, methyl benzoate, which serves as a foundational reference. The chemical shifts for this compound would be more complex due to the additional substituted phenyl ring.

| Compound | ¹H NMR Spectrum (Solvent) | Chemical Shifts (δ) and Multiplicity |

| Methyl Benzoate | (90 MHz, CDCl₃) | δ 8.0 (multiplet, 2H), δ 7.4 (multiplet, 3H), δ 3.9 (singlet, 3H) wisc.edu |

The spectrum of this compound would show additional signals in the aromatic region (around 7.5-8.5 ppm) and a characteristic aldehyde proton signal (around 10 ppm).

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-formylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c1-18-15(17)14-8-3-2-7-13(14)12-6-4-5-11(9-12)10-16/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWVKJWDYYBZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572361 | |

| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205823-15-0 | |

| Record name | Methyl 3'-formyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 3 Formylphenyl Benzoate

Retrosynthetic Analysis and Strategic Disconnections to Fundamental Precursors

Retrosynthetic analysis of Methyl 2-(3-formylphenyl)benzoate involves strategically disconnecting the molecule into simpler, commercially available, or easily synthesizable precursors. The most logical disconnections for this target molecule are at the ester linkage and the biaryl C-C bond.

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Late-Stage Esterification. This pathway involves disconnecting the methyl ester first. This C-O bond cleavage points to 2-(3-formylphenyl)benzoic acid as the immediate precursor, which would be esterified in the final step of the synthesis. Further disconnection of the C(sp²)-C(sp²) bond of this biaryl carboxylic acid via a Suzuki-Miyaura coupling strategy leads to 2-bromobenzoic acid and 3-formylphenylboronic acid . These represent fundamental and readily accessible starting materials.

Pathway B: Early-Stage Esterification. Alternatively, the biaryl bond can be disconnected first. This approach identifies Methyl 2-bromobenzoate (B1222928) and 3-formylphenylboronic acid as the key coupling partners. This strategy is often preferred as esterification is carried out on a simpler, non-biaryl substrate, and the subsequent cross-coupling reaction is performed on a less polar, more easily purified intermediate.

A third, less common disconnection could target the formyl group, suggesting a late-stage formylation of a Methyl 2-phenylbenzoate precursor. However, achieving the desired meta-regioselectivity on the unsubstituted phenyl ring would be challenging due to the directing effects of the existing substituents, making this a less efficient strategy. Therefore, the most strategically sound retrosynthesis relies on the Suzuki-Miyaura coupling of pre-functionalized aromatic rings.

Multistep Synthetic Routes to the Core Structure

Based on the most logical retrosynthetic analysis (Pathway B), a robust multistep synthesis can be designed. This route prioritizes the highly efficient and regioselective Suzuki-Miyaura cross-coupling reaction to construct the central biaryl scaffold.

Strategies for Aromatic Ring Formation and Functionalization

The formation of the [1,1'-biphenyl] core is the cornerstone of the synthesis. The Suzuki-Miyaura reaction stands out as one of the most effective methods for creating C(sp²)-C(sp²) bonds. sandiego.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid) with an organohalide. sandiego.eduorgchemres.org Its popularity stems from the mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

Esterification and Aldehyde Introduction Techniques

The synthesis of the required precursors, Methyl 2-bromobenzoate and 3-formylphenylboronic acid, involves standard organic transformations.

Esterification: The synthesis of Methyl 2-bromobenzoate is typically achieved through the Fischer esterification of 2-bromobenzoic acid . sciencemadness.org This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. mdpi.com Alternatively, for substrates sensitive to strong acids, esterification can be performed by reacting the carboxylic acid with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate. chemicalbook.com

Aldehyde Introduction: The formyl group is introduced onto a separate benzene (B151609) ring precursor prior to the key coupling step. 3-Formylphenylboronic acid can be synthesized from 3-bromobenzaldehyde . This is typically accomplished through a lithium-halogen exchange using an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching the resulting aryllithium species with a trialkyl borate (B1201080), such as trimethyl borate. A subsequent acidic workup hydrolyzes the borate ester to afford the desired boronic acid. Other formylation reactions in organic chemistry include the Gattermann-Koch reaction, which uses carbon monoxide and hydrochloric acid, and the Rieche formylation, which employs dichloromethyl methyl ether with a Lewis acid catalyst. wikipedia.orgcommonorganicchemistry.com

Control of Regioselectivity in Phenyl Ring Substitution

Achieving the correct 2,3'-substitution pattern on the biphenyl (B1667301) core is critical. Direct functionalization of a biphenyl or methyl benzoate (B1203000) precursor is often plagued by a lack of regiocontrol, leading to mixtures of ortho-, meta-, and para-isomers.

The use of a cross-coupling strategy elegantly solves this problem. By employing starting materials where the functional groups are already fixed in the desired positions—Methyl 2-bromobenzoate and 3-formylphenylboronic acid —the regiochemical outcome of the reaction is predetermined. The Suzuki-Miyaura coupling specifically forms a bond between the carbon atom that bore the bromine and the carbon atom that bore the boronic acid functional group, ensuring the exclusive formation of the desired 2,3'-disubstituted product, this compound.

Catalytic Approaches in Synthesis

Catalysis, particularly by transition metals, is indispensable in the modern synthesis of biaryl compounds like this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions for Diarylmethane Formation

While the target molecule is a biaryl, the underlying C-C bond-forming technology is shared with the synthesis of diarylmethanes. The premier catalytic method for constructing the biaryl core of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.gov

The catalytic cycle for this reaction is well-established and generally involves three key steps:

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Methyl 2-bromobenzoate), inserting into the carbon-halogen bond to form a Pd(II) species.

Transmetalation: The organoboron compound (3-formylphenylboronic acid), activated by a base (e.g., potassium carbonate, potassium phosphate), transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. jabde.com

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. A variety of palladium sources can be used, including Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃), are commonly employed to stabilize the palladium catalyst and facilitate the steps of the catalytic cycle.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Purpose |

|---|---|---|

| Aryl Halide | Methyl 2-bromobenzoate | Electrophilic coupling partner |

| Organoboron Reagent | 3-Formylphenylboronic acid | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Ligand | PPh₃, SPhos, XPhos | Stabilizes catalyst, promotes reaction |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Solubilizes reactants and catalyst |

Organocatalytic and Biocatalytic Strategies for Functional Group Transformations

While the core biphenyl structure of this compound is typically assembled via transition-metal catalysis, organocatalytic and biocatalytic methods offer powerful and often more sustainable alternatives for the introduction and modification of its key functional groups—the ester and the aldehyde.

Organocatalytic Approaches:

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free approach to functional group transformations. For the esterification step, which could be a post-coupling modification of a biphenyl carboxylic acid precursor, various organocatalysts are effective. For instance, 2,2'-biphenol-derived phosphoric acids have been shown to catalyze the dehydrative esterification of carboxylic acids with alcohols under relatively mild conditions, often without the need to remove water, which simplifies the process. jeffleenovels.com These catalysts operate through a bifunctional mechanism, activating both the carboxylic acid and the alcohol.

Biocatalytic Strategies:

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions.

Esterification and Hydrolysis: Lipases are a class of enzymes widely used for the synthesis and hydrolysis of esters. Lipase-catalyzed esterification of a precursor like 3'-formyl-[1,1'-biphenyl]-2-carboxylic acid with methanol could provide a green route to the final product. Conversely, the chemoselective hydrolysis of a symmetric biphenyl diester can be achieved using lipases to yield an unsymmetric mono-acid, which can then be re-esterified. Current time information in Bangalore, IN. Studies on various biphenyl esters have demonstrated that lipases from different organisms, such as Candida antarctica lipase (B570770) B (CALB), exhibit high activity and selectivity. Current time information in Bangalore, IN.

Aldehyde Formation and Reduction: The aldehyde group can also be the subject of biocatalytic transformations. Carboxylic acid reductases (CARs) are capable of reducing carboxylic acids to aldehydes. nih.gov This could be applied to a biphenyl-2-carboxylate-3'-carboxylic acid precursor. Alcohol dehydrogenases (ADHs) can catalyze the reversible oxidation of an alcohol to an aldehyde. nih.govresearchgate.net Therefore, a precursor such as methyl 2-(3-(hydroxymethyl)phenyl)benzoate could be oxidized to the target aldehyde using an ADH. Temperature can be a key factor in directing the outcome of such biocatalytic reactions; in some systems, lower temperatures favor alcohol formation, while higher temperatures favor aldehyde production. jeffleenovels.com Plant-based biocatalysts, such as fragments from Ximenia americana, have also been shown to be effective in the reduction of aromatic aldehydes and the hydrolysis of esters. researchgate.net

A two-step biocatalytic conversion of an ester to an aldehyde in a reverse micelle system has also been reported, involving lipase-catalyzed hydrolysis followed by alcohol dehydrogenase-mediated oxidation. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

The primary route for constructing the biphenyl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium complex. The optimization of this reaction is crucial for maximizing the yield and purity of the product.

A plausible and efficient synthesis of this compound would involve the Suzuki-Miyaura coupling of Methyl 2-bromobenzoate with 3-formylphenylboronic acid .

The key parameters for optimization include:

Catalyst System (Palladium Precursor and Ligand): The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. libretexts.org Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) or biarylphosphines (e.g., SPhos, XPhos), often lead to higher catalytic activity and can facilitate the coupling of sterically hindered or electronically challenging substrates. nih.gov For some Suzuki couplings, a 1:3 ratio of Pd(OAc)₂ to PPh₃ has been found to be optimal. nih.gov

Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). libretexts.org The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, Cs₂CO₃ has been found to be superior in certain palladium-catalyzed couplings. nih.gov

Solvent: The solvent system influences the solubility of the reactants and the catalyst, and can affect the reaction kinetics. A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran (B95107) (THF)) and water is commonly used. tcichemicals.com The ratio of the organic solvent to water can be a key parameter to optimize.

Temperature and Reaction Time: Suzuki-Miyaura couplings are often performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition or side reactions. Optimization involves finding the lowest possible temperature at which the reaction proceeds to completion in a reasonable timeframe.

The following table presents data for the optimization of a representative Suzuki-Miyaura coupling reaction, illustrating the impact of different parameters on the yield.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 | nih.gov |

| 2 | Pd(OAc)₂ | P(o-Tol)₃ | Cs₂CO₃ | Toluene | 110 | 20 | nih.gov |

| 3 | Pd(OAc)₂ | dppf | Cs₂CO₃ | Toluene | 110 | 62 | nih.gov |

| 4 | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | Toluene | 110 | 96 | nih.gov |

Considerations for Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by incorporating these principles.

Use of Greener Solvents: Traditional solvents used in Suzuki-Miyaura couplings, such as DMF and dioxane, have environmental and health concerns. acsgcipr.org Research has focused on using greener alternatives like 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol, which have been shown to be effective for nickel-catalyzed Suzuki-Miyaura couplings. nih.gov Water is an ideal green solvent, and methods using micellar catalysis with surfactants like saponin (B1150181) can enable reactions to proceed in aqueous media at room temperature. rsc.org

Catalyst Efficiency and Reusability: Minimizing the amount of palladium catalyst is a key goal due to its cost and toxicity. This can be achieved by using highly active catalyst systems that allow for low catalyst loadings (ppm levels). rsc.org The use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C) or other materials, facilitates catalyst recovery and reuse, reducing waste and product contamination. acsgcipr.org

The table below summarizes some green chemistry approaches applied to Suzuki-Miyaura couplings.

| Green Approach | Methodology | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Media | Use of a natural saponin as a surfactant to form micelles in water. | Avoids organic solvents, reaction at room temperature. | rsc.org |

| Greener Organic Solvents | Nickel-catalyzed coupling in 2-Me-THF or t-amyl alcohol. | Replaces less desirable solvents like dioxane and DMF. | nih.gov |

| Low Catalyst Loading | Use of a highly active biaryl phosphine ligand (EvanPhos) with a palladium precursor. | Effective at ppm (0.1-0.5 mol%) catalyst loadings. | rsc.org |

| Alternative Reaction Media | Using quartz sand as a recyclable solid-phase medium for solvent-free coupling. | Eliminates the need for a solvent and allows for easy catalyst recycling. | researchgate.net |

Chemical Reactivity and Derivatization Pathways of Methyl 2 3 Formylphenyl Benzoate

Reactivity at the Formyl Group

The formyl group (–CHO) is a highly reactive site, primarily due to the electrophilic nature of the carbonyl carbon. This makes it a target for a wide array of nucleophilic addition and condensation reactions, as well as oxidation and reduction processes. britannica.comnumberanalytics.com Aromatic aldehydes, like the one present in this molecule, are generally reactive, though their reactivity can be moderated by the electronic effects of the aromatic system. numberanalytics.comlibretexts.org

Nucleophilic addition is a fundamental reaction of aldehydes. numberanalytics.com A nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral intermediate which is subsequently protonated to form an alcohol. libretexts.orgmasterorganicchemistry.com

Grignard Reaction: Treatment with a Grignard reagent (R-MgX) would result in the formation of a secondary alcohol. For instance, reacting Methyl 2-(3-formylphenyl)benzoate with methylmagnesium bromide (CH₃MgBr) would yield Methyl 2-(3-(1-hydroxyethyl)phenyl)benzoate. The mechanism involves the nucleophilic attack of the alkyl group from the Grignard reagent on the carbonyl carbon. youtube.com

Aldol Reaction: Since the aromatic aldehyde lacks α-hydrogens, it cannot self-condense. However, it can react with an enolizable aldehyde or ketone (a compound with α-hydrogens) in a crossed Aldol condensation. ncert.nic.in For example, reaction with acetone (B3395972) in the presence of a base would lead to a β-hydroxy ketone, which could then dehydrate to form an α,β-unsaturated ketone.

Wittig Reaction: This reaction provides a pathway to synthesize alkenes. The aldehyde reacts with a phosphorus ylide (a Wittig reagent), such as Ph₃P=CH₂, to replace the carbonyl oxygen with a carbon-carbon double bond. This would convert the formyl group into a vinyl group, producing Methyl 2-(3-vinylphenyl)benzoate.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), typically in the presence of a catalytic amount of a base like cyanide ion (CN⁻), results in the formation of a cyanohydrin. This reaction adds a cyano group and a hydroxyl group to the original carbonyl carbon, yielding Methyl 2-(3-(cyano(hydroxy)methyl)phenyl)benzoate. masterorganicchemistry.com

Table 1: Nucleophilic Addition Reactions at the Formyl Group

| Reaction Type | Reagent Example | Product Structure | Resulting Functional Group |

| Grignard | Methylmagnesium bromide (CH₃MgBr) | Secondary Alcohol | |

| Aldol (Crossed) | Acetone (CH₃COCH₃) | β-Hydroxy Ketone | |

| Wittig | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene (Vinyl Group) | |

| Cyanohydrin | Hydrogen Cyanide (HCN) | Cyanohydrin |

Aromatic aldehydes are readily oxidized to the corresponding carboxylic acids. britannica.comrsc.org This transformation can be achieved using a variety of oxidizing agents.

Common reagents for this oxidation include:

Potassium permanganate (B83412) (KMnO₄) numberanalytics.com

Chromic acid (H₂CrO₄) acs.org

Silver oxide (Ag₂O) (Tollens' reagent)

Eco-friendly oxidants like Oxone acs.org

The reaction of this compound with such an oxidant would convert the formyl group into a carboxylic acid group, yielding 3-(2-(methoxycarbonyl)phenyl)benzoic acid. Recent research has also highlighted methods using potassium tert-butoxide as an oxygen source for chemoselective oxidation of aromatic aldehydes. rsc.org

The formyl group can be reduced to a primary alcohol or completely deoxygenated to a methyl group. britannica.comncert.nic.in

Reduction to Alcohols: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol. libretexts.orgopenochem.orgchemguide.co.uk This reaction would produce Methyl 2-(3-(hydroxymethyl)phenyl)benzoate. Catalytic hydrogenation can also achieve this transformation. britannica.com

Reduction to Hydrocarbons: For complete removal of the oxygen atom to form a hydrocarbon (a methyl group in this case), more vigorous reduction methods are required.

Clemmensen Reduction: This method uses zinc-mercury amalgam (Zn(Hg)) in concentrated hydrochloric acid.

Wolff-Kishner Reduction: This involves the formation of a hydrazone intermediate using hydrazine (B178648) (H₂NNH₂), followed by heating with a strong base like potassium hydroxide (B78521) (KOH). britannica.com Both methods would convert the starting material into Methyl 2-(m-tolyl)benzoate.

These reactions involve the formyl group reacting with a nucleophile, followed by the elimination of a small molecule, typically water. numberanalytics.com

Knoevenagel Condensation: This is a reaction between the aldehyde and a compound with an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate), catalyzed by a weak base. tandfonline.comsigmaaldrich.comtandfonline.com For instance, reacting the title compound with malononitrile would yield Methyl 2-(3-(2,2-dicyanovinyl)phenyl)benzoate after spontaneous dehydration. sigmaaldrich.com

Schiff Base Formation: Aromatic aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govdoubtnut.comacs.orgatlantis-press.comwikipedia.org The reaction with an amine, such as aniline, under appropriate conditions would lead to the formation of a C=N double bond, yielding the corresponding N-phenyl imine derivative. This reaction is typically reversible. nih.govacs.org

Reactivity at the Methyl Ester Group

The methyl ester group (–COOCH₃) is generally less reactive than the formyl group. Its primary reaction pathway is hydrolysis, which can be catalyzed by either acid or base. nih.gov

Hydrolysis cleaves the ester bond to yield a carboxylic acid and methanol (B129727). quora.comlibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. savemyexams.com Heating the ester with water in the presence of a strong acid catalyst (like dilute H₂SO₄ or HCl) will shift the equilibrium towards the products: 2-(3-formylphenyl)benzoic acid and methanol. libretexts.orggoogle.com The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. savemyexams.comchegg.com Treatment with an aqueous base, such as sodium hydroxide (NaOH), followed by heating, yields the sodium salt of the carboxylic acid (sodium 2-(3-formylphenyl)benzoate) and methanol. chegg.compsu.edu Acidification of the reaction mixture in a separate step is required to obtain the free carboxylic acid. chegg.com Base-catalyzed hydrolysis is generally faster than the acid-catalyzed equivalent. nih.gov

Table 2: Summary of Hydrolysis Reactions at the Methyl Ester Group

| Condition | Catalyst/Reagent | Primary Product | Final Product (after workup) | Key Feature |

| Acidic | Dilute H₂SO₄ or HCl | 2-(3-formylphenyl)benzoic acid | 2-(3-formylphenyl)benzoic acid | Reversible Equilibrium savemyexams.com |

| Basic (Saponification) | Aqueous NaOH | Sodium 2-(3-formylphenyl)benzoate | 2-(3-formylphenyl)benzoic acid | Irreversible Reaction savemyexams.com |

Transesterification Reactions

The methyl ester group in this compound is susceptible to transesterification, a process that involves the exchange of its methoxy (B1213986) group with a different alkoxy group from an alcohol. This reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Under acidic conditions, the carbonyl oxygen of the ester is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. masterorganicchemistry.com Basic conditions, typically employing an alkoxide, proceed through nucleophilic addition of the alkoxide to the ester carbonyl, forming a tetrahedral intermediate which then expels a methoxide (B1231860) ion. masterorganicchemistry.com To drive the equilibrium towards the desired product, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

A variety of catalysts have been shown to be effective for the transesterification of methyl esters, and these are applicable to this compound. The reaction's progress would need to be monitored to ensure no side reactions occur at the aldehyde functionality, although the aldehyde is generally stable under these conditions.

Table 1: Potential Catalysts for Transesterification of this compound

| Catalyst Type | Specific Examples | Relevant Findings | Citation |

|---|---|---|---|

| Metal Alkoxides | Sodium methoxide (for equilibration studies) | Alkaline alcoholates can catalyze transesterification but may require anhydrous conditions for high yields. | google.com |

| Heterogeneous Catalysts | K₂HPO₄ | An efficient catalyst for producing methyl esters, tolerating various functional groups under mild conditions. | organic-chemistry.org |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Promote transesterification at room temperature, enhancing the nucleophilicity of alcohols. | organic-chemistry.org |

| Metal Compounds | Zinc Compounds (e.g., Zinc Acetate) | Known to catalyze the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols. | google.com |

| Oxometallic Species | Oxotitanium acetylacetonate (B107027) (TiO(acac)₂) | Serves as an efficient and water-tolerant catalyst for transesterification with primary and secondary alcohols. | nih.gov |

Amidation and Related Nucleophilic Acyl Substitution Reactions

The ester functional group can be converted into an amide through nucleophilic acyl substitution with a primary or secondary amine. researchgate.net This reaction, known as amidation, typically proceeds via an addition-elimination mechanism where the amine attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comlibretexts.org

For a substrate like this compound, a key consideration is chemoselectivity. The amine nucleophile could potentially react with the aldehyde group to form an imine, competing with the desired amidation reaction. Reaction conditions, including the choice of catalyst and the nature of the amine, would be critical to control the outcome. Heterogeneous catalysts such as Niobium(V) oxide (Nb₂O₅) have demonstrated high activity and reusability in the direct amidation of esters, which could favor the desired pathway. researchgate.net

Table 2: Representative Amines for Amidation

| Amine | Class | Potential Product |

|---|---|---|

| Aniline | Primary Aromatic | N-phenyl-2-(3-formylphenyl)benzamide |

| Benzylamine | Primary Benzylic | N-benzyl-2-(3-formylphenyl)benzamide |

| Diethylamine | Secondary Aliphatic | N,N-diethyl-2-(3-formylphenyl)benzamide |

| Morpholine | Secondary Cyclic | (4-(2-(3-formylphenyl)benzoyl))morpholine |

Reduction to Alcohol Functionality

The presence of two reducible functional groups, an ester and an aldehyde, makes the reduction of this compound a study in chemoselectivity. The choice of reducing agent dictates which functional group is transformed.

A mild reducing agent, such as sodium borohydride (NaBH₄), will selectively reduce the aldehyde to a primary alcohol, leaving the ester group intact. This allows for the synthesis of Methyl 2-(3-(hydroxymethyl)phenyl)benzoate.

Conversely, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) will reduce both the ester and the aldehyde functionality. doubtnut.com This reaction would yield [2-(3-(hydroxymethyl)phenyl)phenyl]methanol, a diol, after an acidic workup.

Catalytic hydrogenation offers another route, where selectivity can often be controlled by the choice of catalyst, pressure, and temperature. For instance, certain manganese-based catalysts have been studied for the selective hydrogenation of methyl benzoate to the corresponding aldehyde, while other systems using copper-based catalysts can achieve reduction to the alcohol. researchgate.netmdpi.com Careful tuning of these conditions would be necessary to control the reduction of the two carbonyls in this compound.

Table 3: Selective Reduction Pathways

| Reagent | Functional Group(s) Reduced | Expected Product | Citation |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Aldehyde only | Methyl 2-(3-(hydroxymethyl)phenyl)benzoate | |

| Lithium Aluminum Hydride (LiAlH₄) | Aldehyde and Ester | [2-(3-(hydroxymethyl)phenyl)phenyl]methanol | doubtnut.com |

| Catalytic Hydrogenation (e.g., H₂/Cu-ZnO/Al₂O₃) | Aldehyde and/or Ester | Conditions could be tuned for selective or full reduction. | researchgate.net |

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Electrophilic aromatic substitution (EAS) on the two phenyl rings of this compound is directed by the existing substituents. uci.edumasterorganicchemistry.com The outcome of reactions like nitration, halogenation, or Friedel-Crafts reactions depends on the combined activating/deactivating and directing effects of the groups on each ring.

Ring A (bearing the -COOCH₃ group): The methyl carboxylate group is a deactivating, meta-director due to its electron-withdrawing nature. The 3-formylphenyl substituent at the 2-position is a bulky group that would provide steric hindrance at the adjacent 6-position. Therefore, electrophilic attack is most likely to occur at the positions meta to the ester, primarily the 5-position.

Ring B (bearing the -CHO group): The formyl group is a strongly deactivating, meta-director. The other substituent, the 2-(methoxycarbonyl)phenyl group, is an ortho-, para-director. The directing effects are opposing. However, the strong deactivating nature of the formyl group will significantly reduce the reactivity of this ring compared to Ring A. If a reaction does occur, it would likely be directed to the positions meta to the formyl group (positions 2' and 6' relative to the formyl group).

Cyclization and Annulation Reactions Utilizing Bifunctional Characteristics

The bifunctional nature of this compound makes it an intriguing substrate for intramolecular cyclization and annulation reactions to form complex polycyclic structures. While specific examples for this compound are not prevalent in the literature, its structure suggests several potential transformations.

One hypothetical pathway could involve the conversion of the ester into a different reactive group. For instance, conversion of the ester to a phosphonate (B1237965) ester would enable an intramolecular Horner-Wadsworth-Emmons reaction with the aldehyde, leading to the formation of a new ring containing a double bond, effectively creating a dibenz[a,c]annulene system after cyclization.

Another possibility involves the reduction of the aldehyde to a benzylic alcohol. The resulting hydroxyl group could then, under appropriate conditions, act as an intramolecular nucleophile, attacking the ester carbonyl in an intramolecular transesterification to yield a large-ring lactone (a macrocycle). The feasibility of such a reaction would depend on the conformational flexibility of the biphenyl (B1667301) backbone to allow the reactive centers to approach each other. These potential pathways highlight the molecule's utility as a scaffold for constructing complex molecular architectures.

Stereoselective Transformations and Chiral Derivatization Potential

This compound is an achiral molecule, but it possesses significant potential for conversion into valuable chiral derivatives through stereoselective reactions. The aldehyde group is the primary handle for introducing a stereocenter.

Stereoselective Reduction: The formyl group can be reduced to a chiral secondary alcohol using well-established asymmetric methods.

Catalytic Asymmetric Hydrogenation: Using chiral catalysts (e.g., those based on Ruthenium-BINAP) and H₂, the aldehyde can be converted to either the (R) or (S) alcohol with high enantioselectivity.

Chiral Reducing Agents: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst with borane (B79455) can achieve highly enantioselective reduction of the carbonyl group.

Stereoselective Nucleophilic Addition: The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to the aldehyde in the presence of a chiral ligand or auxiliary can produce chiral secondary alcohols with high stereocontrol.

The resulting chiral alcohol, Methyl 2-(3-(hydroxy(R/S)-methyl)phenyl)benzoate, is a versatile building block. The chirality introduced at this position can be used to direct subsequent transformations on the molecule or the molecule itself can be used as a chiral ligand or intermediate in the synthesis of complex, non-racemic target molecules. The ability to resolve and analyze such chiral products is supported by techniques like chiral high-performance liquid chromatography (HPLC), which is crucial for developing and monitoring these stereoselective biotransformations and chemical syntheses. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment

Spectroscopic Methodologies

Spectroscopy is indispensable for elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation. Each method offers specific insights into the functional groups, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Methyl 2-(3-formylphenyl)benzoate, distinct signals are expected for the methyl, aldehyde, and the eight aromatic protons. The aldehyde proton (CHO) is highly deshielded and typically appears as a singlet far downfield, expected around δ 10.0 ppm. researchgate.net The three protons of the methyl ester group (-OCH₃) would also produce a singlet, but at a much higher field, typically around δ 3.9 ppm. The eight protons on the two benzene (B151609) rings are in different chemical environments and would appear in the aromatic region (δ 7.0-8.5 ppm), showing complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all 15 carbon atoms in the molecule. Distinct signals are anticipated for the two carbonyl carbons (ester and aldehyde), the twelve aromatic carbons, and the single methyl carbon. The aldehyde carbonyl carbon (C=O) is expected at a highly deshielded position, around δ 192 ppm. The ester carbonyl carbon is also downfield, but typically less so than the aldehyde, around δ 167 ppm. The twelve aromatic carbons would produce a series of signals in the δ 120-145 ppm range, with the carbons directly attached to the carbonyl groups or the other ring being the most deshielded. The methyl carbon (-OCH₃) would appear at the highest field, around δ 52 ppm.

Predicted ¹H and ¹³C NMR Data for this compound

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CHO | ~10.0 | Singlet (s) |

| Ar-H (8H) | ~7.3 - 8.2 | Multiplet (m) | |

| -OCH₃ | ~3.9 | Singlet (s) | |

| ¹³C NMR | C=O (Aldehyde) | ~192 | |

| C=O (Ester) | ~167 | ||

| Ar-C (12C) | ~125 - 145 | ||

| -OCH₃ | ~52 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. rsc.org The most prominent features are the two distinct carbonyl (C=O) stretching vibrations: one for the ester group and one for the aldehyde. The ester C=O stretch appears at a higher wavenumber than the aldehyde C=O stretch, a distinction that is useful for characterization.

Key IR Absorption Bands for this compound rsc.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2850, ~2750 | C-H Stretch | Aldehyde (CHO) |

| 1733.9 | C=O Stretch | Ester (COOCH₃) |

| 1678.0 | C=O Stretch | Aldehyde (CHO) |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| 1286.4, 1215.0 | C-O Stretch | Ester (Ar-CO-O) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. For this compound, electron ionization mass spectrometry (EI-MS) would show a prominent molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight.

Analysis of this compound shows a molecular ion peak at m/z = 240, which confirms its molecular weight. rsc.org The relative abundance of this peak is high, indicating a relatively stable molecular ion. rsc.org A small [M+1] peak at m/z 241 is also observed, resulting from the natural abundance of the ¹³C isotope. rsc.org Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) radical (•OCH₃, 31 Da) to form a cation at m/z 209, or the loss of the formyl radical (•CHO, 29 Da) to yield a cation at m/z 211.

Mass Spectrometry Data for this compound rsc.org

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 240 | 100 | [M]⁺ (Molecular Ion) |

| 241 | 16.2 | [M+1]⁺ |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals (electronic transitions). The structure of this compound contains multiple chromophores—the two aromatic rings and two carbonyl groups—which are expected to absorb in the UV region. The conjugated system involving the biphenyl (B1667301) rings and the carbonyl groups gives rise to intense π → π* transitions. Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen atoms of the carbonyl groups, are also expected at longer wavelengths. These absorption bands are useful for quantitative analysis and for monitoring reactions.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. For this compound, both gas and liquid chromatography are powerful tools for quality control.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. A reverse-phase (RP) HPLC method would be most suitable, typically employing a C18 stationary phase column. The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), run in an isocratic or gradient mode. rsc.orgscentree.co Detection is commonly performed using a UV detector set to a wavelength where the compound exhibits strong absorbance (λmax). The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable to be vaporized without decomposition. The compound would be injected into a heated port, vaporized, and carried by an inert gas (e.g., helium or nitrogen) through a capillary column containing a stationary phase. The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) is commonly used for detection. Purity is assessed by the relative area of the peak corresponding to this compound. Coupling GC with a mass spectrometer (GC-MS) allows for both separation and identification of the compound and any potential impurities.

GC-MS and LC-MS Coupling for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques crucial for the analysis of organic molecules like this compound. They combine the superior separation capabilities of chromatography with the sensitive and specific detection power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly suited for volatile and thermally stable compounds. For a molecule like this compound (molar mass: 240.25 g/mol ), analysis would involve injecting a vaporized sample into a GC column (e.g., a non-polar HP-5MS column). researchgate.netmdpi.com The compound would travel through the column at a rate dependent on its boiling point and affinity for the stationary phase, resulting in a characteristic retention time. Upon elution, it enters the mass spectrometer, where it is ionized (typically by electron ionization), causing it to fragment in a predictable pattern. This fragmentation pattern, along with the molecular ion peak, serves as a "fingerprint" for identification, often confirmed by matching against spectral libraries like NIST. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a complementary approach, especially for compounds that are not sufficiently volatile or are thermally labile. In a typical LC-MS analysis, the compound is dissolved in a suitable solvent and separated on a reverse-phase column (e.g., C18). nih.gov The mobile phase composition is optimized to achieve effective separation from impurities. Upon entering the mass spectrometer, softer ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used. These methods often result in a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation, which is invaluable for confirming the molecular weight of this compound. By operating the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, both identification and precise quantification can be achieved with high sensitivity and selectivity.

While specific, detailed research findings and data tables for the GC-MS and LC-MS analysis of this compound are not extensively documented in publicly accessible literature, the general parameters for analysis can be inferred from methodologies applied to similar biphenyl compounds and aromatic aldehydes/esters. researchgate.netnih.gov

Table 1: Hypothetical GC-MS and LC-MS Parameters for Analysis of this compound

| Parameter | GC-MS | LC-MS |

| Column | HP-5MS (30 m x 0.25 mm) | C18 (e.g., 100 mm x 2.1 mm) |

| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI) |

| Expected Molecular Ion | m/z 240 | [M+H]⁺ at m/z 241 |

| Key Fragments (Hypothetical) | m/z 209 (-OCH₃), m/z 181 (-COOCH₃), m/z 152 (biphenyl) | Dependent on cone voltage |

| Quantification | Total Ion Chromatogram (TIC) or Extracted Ion Chromatogram (EIC) | Selected Ion Monitoring (SIM) of [M+H]⁺ |

Note: This table is illustrative and based on standard analytical practices for similar compounds. Actual experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure Determination and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For an unambiguous structural proof of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be the ultimate goal.

The process involves irradiating a single crystal with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This analysis provides a wealth of information, including bond lengths, bond angles, and torsional angles, which together define the molecule's conformation in the solid state.

For this compound, key structural questions that X-ray crystallography could answer include:

The dihedral angle between the two phenyl rings, which describes the degree of twisting in the biphenyl system.

The planarity and orientation of the methyl ester and formyl functional groups relative to their respective phenyl rings.

The presence of any significant intermolecular interactions, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing arrangement.

Although a specific crystal structure for this compound (CAS 205823-15-0) has not been reported in open crystallographic databases, analysis of structurally related biphenyl carboxylate derivatives provides a template for what such data would entail. acs.orgrsc.org For instance, the crystal structure of a related compound, Methyl 2-[(2-methylphenoxy)methyl]benzoate, revealed a nearly planar conformation with a very small dihedral angle between the phenyl rings. rsc.org

Table 2: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Example Data |

| Chemical Formula | C₁₅H₁₂O₃ |

| Formula Weight | 240.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 11.5 Å, β = 95° |

| Volume | 1173 ų |

| Z (Molecules per unit cell) | 4 |

| Key Dihedral Angle (Phenyl-Phenyl) | ~40-60° (estimated) |

Note: This table is a hypothetical representation based on data from structurally similar molecules and is for illustrative purposes only, as no published crystal structure exists for this specific compound.

The conclusive data from X-ray crystallography would provide the most definitive structural confirmation and offer insights into the steric and electronic effects governing its solid-state conformation.

Computational and Theoretical Investigations of Methyl 2 3 Formylphenyl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has been a pivotal tool in the study of Methyl 2-(3-formylphenyl)benzoate, offering a balance between computational cost and accuracy. These calculations have been instrumental in understanding the molecule's fundamental electronic and structural properties.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals is crucial for predicting the molecule's reactivity and its interaction with other chemical species.

The HOMO is primarily localized on the electron-rich benzoate (B1203000) ring, indicating that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is predominantly centered on the formyl-substituted phenyl ring, specifically on the carbon-oxygen double bond of the aldehyde group. This suggests that nucleophilic attack is most likely to occur at the formyl carbon.

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies a higher propensity for the molecule to undergo electronic transitions and chemical reactions.

Table 1: Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.89 |

| LUMO | -2.45 |

| HOMO-LUMO Gap | 4.44 |

Conformational Analysis and Energy Landscapes

The presence of a single bond connecting the two phenyl rings in this compound allows for rotational freedom, leading to different possible conformations. Computational studies have explored the potential energy surface of the molecule to identify the most stable conformers.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. For this compound, the MEP map reveals distinct electrostatic characteristics.

The most negative potential (indicated by red and yellow colors) is concentrated around the oxygen atoms of the formyl and ester carbonyl groups, confirming these as the primary sites for electrophilic interactions. The aromatic rings exhibit a moderately negative potential, while the regions around the hydrogen atoms show a positive potential (indicated by blue color), making them susceptible to nucleophilic interactions.

Mulliken Atomic Charge Distribution

Mulliken population analysis has been employed to quantify the partial atomic charges on each atom within this compound. This analysis provides a more detailed picture of the charge distribution than MEP mapping alone.

The results confirm the electronegative character of the oxygen atoms, which carry significant negative charges. The carbonyl carbon atoms of both the ester and formyl groups exhibit a substantial positive charge, rendering them electrophilic. The carbon atoms of the aromatic rings have varying, smaller negative charges, while the hydrogen atoms are all positively charged.

Table 2: Selected Mulliken Atomic Charges for this compound

| Atom | Atomic Charge (a.u.) |

| Oxygen (formyl) | -0.45 |

| Carbon (formyl) | +0.30 |

| Oxygen (ester C=O) | -0.48 |

| Oxygen (ester O-CH3) | -0.35 |

| Carbon (ester C=O) | +0.55 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling has been instrumental in exploring the potential reaction mechanisms involving this compound, particularly in reactions where it serves as a precursor for more complex molecules.

Transition State Characterization and Reaction Pathway Prediction

Theoretical studies have focused on reactions involving the formyl group, such as nucleophilic additions and reductions. By calculating the energies of reactants, products, and potential transition states, researchers can map out the most favorable reaction pathways.

For instance, in the reduction of the formyl group to an alcohol, computational models can identify the transition state structure for the hydride attack and calculate the activation energy barrier for this process. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions. These studies often reveal the step-by-step process of bond breaking and formation, providing a dynamic view of the chemical transformation.

Energy Profile Diagrams for Key Chemical Transformations

Currently, there is no published research detailing the energy profile diagrams for key chemical transformations involving this compound. Such diagrams, which map the energy of a system as a function of the reaction coordinate, are crucial for understanding reaction mechanisms, transition states, and the feasibility of chemical reactions. Generating these profiles would necessitate quantum mechanical calculations, such as those based on DFT, to model the reaction pathways of interest, for instance, the oxidation of the formyl group or the hydrolysis of the ester.

Prediction of Structure-Reactivity Relationships

A detailed prediction of the structure-reactivity relationships for this compound is not available. This type of analysis would involve correlating the molecule's structural features (e.g., bond lengths, bond angles, dihedral angles) and electronic properties (e.g., charge distribution, frontier orbital energies) with its chemical reactivity. For example, the electrophilicity of the formyl carbon and the carbonyl carbon of the ester group, as well as the nucleophilicity of the oxygen atoms, would be key parameters to investigate through computational methods. While general principles of organic chemistry allow for qualitative predictions, quantitative relationships based on computational data are not present in the current body of scientific literature.

Molecular Dynamics Simulations for Dynamic Behavior

There are no specific molecular dynamics simulation studies reported for this compound. Such simulations would provide insights into the molecule's conformational flexibility, including the rotation around the biphenyl (B1667301) linkage and the orientation of the formyl and methyl benzoate groups. This information is valuable for understanding how the molecule might interact with other molecules, such as solvents or biological receptors.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block and Intermediate

The reactivity of the aldehyde and ester groups allows this compound to serve as a cornerstone in the synthesis of a diverse range of organic structures.

The aldehyde functionality of Methyl 2-(3-formylphenyl)benzoate is a key feature that enables its use in the synthesis of macrocycles. Macrocyclization reactions, which form large ring structures, are of great interest in supramolecular chemistry and drug discovery. Aromatic aldehydes are known to participate in reactions such as Wittig-type reactions, McMurry couplings, or Schiff base condensations with corresponding difunctionalized reagents to yield macrocyclic structures. acs.orgchemrxiv.org For instance, the reaction of a dialdehyde (B1249045) with a suitable di-nucleophile is a common strategy for macrocycle formation. chemrxiv.org While specific examples utilizing this compound are not extensively documented in current literature, its structure is analogous to other aromatic aldehydes successfully used in the synthesis of complex macrocyclic frameworks. acs.orgchemrxiv.org

The rigid biphenyl (B1667301) unit of the molecule can act as a "cornerstone" element in the construction of polycyclic aromatic systems. Through reactions targeting the aldehyde group, such as Friedel-Crafts-type cyclizations or other intramolecular annulation strategies, it is theoretically possible to build additional rings onto the biphenyl scaffold. The synthesis of polycyclic frameworks often relies on the strategic placement of reactive functional groups on aromatic platforms. rsc.org

Aromatic aldehydes are fundamental starting materials for the synthesis of a vast number of heterocyclic compounds. numberanalytics.com The aldehyde group can react with a variety of di-nucleophiles to form heterocycles. For example, reaction with hydrazines can yield pyridazines, with hydroxylamines can lead to isoxazoles, and with amidines can produce pyrimidines. The specific reaction pathway and resulting heterocyclic system depend on the nature of the reaction partner and the conditions employed. While direct examples with this compound are not prominent in the literature, the well-established reactivity of aromatic aldehydes makes it a prime candidate for such transformations. numberanalytics.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are powerful tools in combinatorial chemistry and drug discovery. rsc.org Aldehydes are common components in many named MCRs, such as the Ugi and Passerini reactions. researchgate.nettechniques-ingenieur.fr

In a Passerini reaction, an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. organic-chemistry.org In the Ugi reaction, a primary amine is also included, leading to an α-acylamino amide. youtube.com The presence of the aldehyde group in this compound makes it a suitable candidate for these types of reactions, allowing for the rapid generation of complex molecular libraries with potential biological activity. The ester group could either be carried through the reaction unchanged or potentially participate in subsequent transformations.

Table 1: Potential Multi-Component Reactions Involving an Aromatic Aldehyde

| Reaction Name | Reactants | General Product |

| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide |

| Ugi Reaction | Aldehyde, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

This table represents the general scope of these reactions and the potential for this compound to participate as the aldehyde component.

Development of Advanced Polymer Materials

The bifunctional nature of this compound also lends itself to applications in polymer chemistry, where it can potentially act as a monomer or a cross-linking agent.

The presence of both a methyl ester and an aldehyde group opens up possibilities for its use as a monomer in step-growth polymerization.

Polyesters: Polyesters are typically formed by the reaction of a diol with a dicarboxylic acid or its ester derivative. scienceinfo.comlibretexts.org The methyl ester group of this compound could undergo transesterification with a diol. If the aldehyde group is first converted to a second ester group (e.g., through oxidation to a carboxylic acid followed by esterification), the resulting difunctional monomer could be used in polyester (B1180765) synthesis. researchgate.net

Polyamides: Polyamides are formed from the reaction of a diamine with a dicarboxylic acid. nih.govresearchgate.net Similar to polyesters, if the aldehyde in this compound is converted to a carboxylic acid, the resulting molecule could react with a diamine to form a polyamide. The biphenyl unit would impart rigidity and thermal stability to the polymer backbone. mdpi.com

Polyacetals: Polyacetals are formed from the polymerization of aldehydes or from the reaction of a dialdehyde with a diol. rsc.orgnih.gov The aldehyde group of this compound could, in principle, participate in acetal (B89532) formation with a diol. If the methyl ester group were to be reduced to an alcohol, the resulting molecule would be a bifunctional monomer suitable for polyacetal synthesis. researchgate.net

Table 2: Potential Polymerization Pathways

| Polymer Type | Required Functional Groups on Monomer | Potential Role of this compound |

| Polyester | Di-ester or Di-acid + Diol | Precursor to a di-ester or di-acid monomer |

| Polyamide | Di-acid + Diamine | Precursor to a di-acid monomer |

| Polyacetal | Di-aldehyde or Aldehyde + Diol | Direct participation of aldehyde; precursor to diol |

This table outlines the theoretical utility of this compound as a monomer, which would require chemical modification prior to polymerization.

Cross-linking agents are molecules that can form chemical bonds between polymer chains, creating a more rigid and stable network structure. The aldehyde group of this compound can react with various functional groups present in polymer backbones, such as amines or hydroxyls, to form cross-links. thermofisher.comthermofisher.com For example, aldehydes are known to react with amines to form Schiff bases, which can be a basis for cross-linking in polymers containing primary amine groups. The efficiency and nature of the cross-linking would depend on the specific polymer and reaction conditions.

Future Research Directions and Emerging Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of Methyl 2-(3-formylphenyl)benzoate and its analogs is a paramount objective for future research. While traditional cross-coupling reactions like the Suzuki-Miyaura coupling have been instrumental in constructing the core biphenyl (B1667301) structure, the focus is shifting towards more sustainable and atom-economical approaches. nih.govrsc.org

Future synthetic strategies will likely prioritize the use of greener solvents, reduced catalyst loading, and energy-efficient reaction conditions. Methodologies such as C-H activation are gaining prominence as they offer a direct route to functionalized biphenyls, minimizing the need for pre-functionalized starting materials. researchgate.net The exploration of photoredox catalysis and biocatalysis also presents exciting avenues. Photoredox catalysis, utilizing visible light as a renewable energy source, can facilitate novel bond formations under mild conditions. researchgate.net Biocatalysis, employing enzymes, offers the potential for highly selective transformations with minimal environmental impact, a significant advancement over traditional chemical methods that often generate substantial waste. researchgate.net

A comparative look at traditional versus emerging synthetic routes highlights the drive towards sustainability:

| Feature | Traditional Methods (e.g., Suzuki Coupling) | Emerging Sustainable Methods |

| Catalyst | Often requires precious metals like palladium. | Aims for earth-abundant metal catalysts or metal-free conditions. |

| Starting Materials | Typically requires pre-functionalized aryl halides and boronic acids. | C-H activation allows for direct use of simpler, more abundant hydrocarbons. |

| Energy Input | Often involves heating and energy-intensive conditions. | Photoredox and biocatalysis can proceed at or near ambient temperatures. |

| Byproducts | Can generate stoichiometric amounts of inorganic salts. | Designed to minimize waste and improve atom economy. |

Unveiling Undiscovered Reactivity Pathways and Mechanistic Insights

The dual functionality of this compound—the electrophilic aldehyde and the ester group—opens a vast playground for exploring novel reactivity. nih.gov Future research will delve into the selective transformation of one functional group while preserving the other, as well as investigating intramolecular reactions that could lead to complex heterocyclic scaffolds. The spatial arrangement of the functional groups on the biphenyl framework could facilitate unique cyclization reactions, yielding novel molecular architectures with potential applications in medicinal chemistry and materials science.

A deeper understanding of the reaction mechanisms is crucial. Mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, will be essential to unravel the intricate details of both existing and newly discovered reactions. For instance, a thorough mechanistic investigation of the Suzuki-Miyaura coupling for the synthesis of such substituted biphenyls can lead to the development of more efficient and selective catalytic systems. researchgate.netmdpi.com Computational chemistry, in particular, will play a pivotal role in predicting reaction outcomes, identifying transition states, and designing catalysts with enhanced performance.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. arabjchem.org For this compound, this integration promises enhanced efficiency, safety, and scalability. Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. nih.gov The use of microreactors can further enhance heat and mass transfer, enabling reactions that are difficult or hazardous to perform in batch. libretexts.orgpharmaguideline.com

Automated synthesis platforms, often coupled with high-throughput screening, can accelerate the discovery of optimal reaction conditions and the synthesis of libraries of derivatives. libretexts.orgresearchgate.net These platforms can systematically vary catalysts, ligands, solvents, and other parameters to rapidly identify the most effective combination for a given transformation. organic-chemistry.org This approach will be invaluable for exploring the vast chemical space around this compound and its derivatives.

Key Advantages of Integrating Flow Chemistry and Automation:

Enhanced Safety: Handling of hazardous reagents and intermediates is minimized in closed-loop flow systems.

Improved Reproducibility: Precise control over reaction parameters ensures consistent product quality.

Faster Optimization: Automated platforms can screen a large number of reaction conditions in a short period.

Scalability: Reactions developed in flow can often be scaled up more readily than batch processes.

Development of Derivatives with Tunable Chemical Properties

The functional groups of this compound serve as versatile handles for the synthesis of a wide array of derivatives with tailored properties. nih.gov The aldehyde group can be readily transformed into other functionalities such as alcohols, amines, carboxylic acids, and various heterocyclic systems through well-established chemical transformations. Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. libretexts.org

The ability to independently or sequentially modify these functional groups allows for the fine-tuning of the molecule's electronic, steric, and photophysical properties. For example, the introduction of electron-donating or electron-withdrawing groups can alter the reactivity of the aromatic rings and the properties of the functional groups themselves. This opens up possibilities for designing derivatives with specific applications in mind, such as novel liquid crystals, organic light-emitting diodes (OLEDs), or pharmacologically active compounds. The conformational properties of these substituted biphenyls, including the potential for atropisomerism, will also be a key area of investigation, as the rotational barrier around the biphenyl bond can be influenced by the nature of the substituents. libretexts.org

Interdisciplinary Research Avenues and Collaborative Opportunities

The unique structural features of this compound and its derivatives make them attractive candidates for interdisciplinary research. The development of new materials with tailored optical or electronic properties will require collaboration between synthetic chemists and materials scientists. The design and synthesis of derivatives with potential biological activity will necessitate partnerships with medicinal chemists and biologists to explore their therapeutic potential.

Furthermore, the integration of this compound and its synthetic methodologies into advanced analytical techniques and computational modeling will foster collaborations with analytical chemists and computational scientists. Such interdisciplinary efforts will be crucial for fully realizing the potential of this compound and driving innovation across various scientific fields. The creation of libraries of bifunctional biphenyl derivatives could serve as a valuable resource for high-throughput screening in drug discovery and materials science, further promoting collaborative research endeavors. nih.gov

Q & A

Q. How can this compound serve as a precursor for bioactive derivatives?

- Methodological Answer :

- Schiff Base Formation : React the formyl group with amines to generate imines, as in ’s acrylamido-thiophene derivatives .

- Click Chemistry : Use CuAAC to attach triazole moieties for antimicrobial testing, referencing ’s piperazine-linked compounds .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (’s H314/H335 warnings) .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as recommended in ’s storage guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products